Cas no 19573-01-4 ((Rac)-Byakangelicin)

(Rac)-Byakangelicin 化学的及び物理的性質
名前と識別子
-
- Byak-angelicin
- 7H-Furo[3,2-g][1]benzopyran-7-one,9-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy
- yakangelicin
- 7H-Furo[3,2-g][1]benzopyran-7-one,9-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-
- 9-(2,3-dihydroxy-3-methylbutoxy)-4-methoxyfuro[3,2-g]chromen-7-one
- BYAKANGELICIN
- byakangellicin
- 9-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
- Byakangelicin 9-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
- (Rac)-Byakangelicin
-
- MDL: MFCD00468051
- インチ: InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3
- InChIKey: PKRPFNXROFUNDE-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C(COC1=C2C(=C(C3=C1OC=C3)OC)C=CC(=O)O2)O)O
計算された属性
- せいみつぶんしりょう: 334.10500
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.373
- PSA: 102.27000
- LogP: 2.05840
(Rac)-Byakangelicin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DCB-005-20 mg |
Byakangelicin |
19573-01-4 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn5262-20mg |
Byakangelicin |
19573-01-4 | 98% | 20mg |
¥4056.00 | 2023-09-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89875-10MG |
19573-01-4 | 10MG |
¥6983.4 | 2023-01-06 | |||
eNovation Chemicals LLC | D660047-20mg |
Byakangelicin |
19573-01-4 | 98% | 20mg |
$1650 | 2024-05-25 | |
PhytoLab | 89875-250mg |
Byakangelicin |
19573-01-4 | ≥ 95.0 % | 250mg |
€5843.75 | 2023-10-25 | |
A2B Chem LLC | AE82660-25mg |
Byakangellicin |
19573-01-4 | 99% | 25mg |
$735.00 | 2024-04-20 | |
1PlusChem | 1P00AD1G-10mg |
BYAKANGELICIN |
19573-01-4 | 99% | 10mg |
$437.00 | 2024-06-17 | |
PhytoLab | 89875-500mg |
Byakangelicin |
19573-01-4 | ≥ 95.0 % | 500mg |
€11000 | 2023-10-25 | |
Aaron | AR00AD9S-20mg |
BYAKANGELICIN |
19573-01-4 | 20mg |
$170.00 | 2023-12-14 | ||
A2B Chem LLC | AE82660-5mg |
Byakangellicin |
19573-01-4 | 99% | 5mg |
$265.00 | 2024-04-20 |
(Rac)-Byakangelicin 関連文献
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
(Rac)-Byakangelicinに関する追加情報
(Rac)-Byakangelicin (CAS No. 19573-01-4): An Overview of a Promising Compound in the Field of Natural Products
(Rac)-Byakangelicin (CAS No. 19573-01-4) is a naturally occurring compound derived from the roots of Angelica acutiloba, commonly known as Japanese angelica. This compound has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. As a member of the coumarin family, (Rac)-Byakangelicin exhibits a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
The chemical structure of (Rac)-Byakangelicin is characterized by a coumarin core with a unique substituent pattern, which contributes to its biological activities. The racemic form of this compound, denoted as (Rac)-Byakangelicin, consists of equal amounts of the R and S enantiomers. This racemic mixture has been extensively studied for its potential health benefits and has shown promising results in various preclinical models.
One of the most notable properties of (Rac)-Byakangelicin is its anti-inflammatory activity. Recent studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These cytokines play a crucial role in the development and progression of inflammatory diseases, making (Rac)-Byakangelicin a potential candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, (Rac)-Byakangelicin has also been shown to possess potent antioxidant properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases. Research has indicated that (Rac)-Byakangelicin can scavenge free radicals and upregulate antioxidant enzymes, thereby reducing oxidative stress and protecting cells from damage.
The anticancer potential of (Rac)-Byakangelicin has also been a focus of recent investigations. Studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, colon cancer, and leukemia. The mechanism underlying these anticancer effects involves the modulation of multiple signaling pathways, such as the inhibition of nuclear factor-kappa B (NF-κB) activation and the induction of mitochondrial dysfunction.
Beyond its direct biological activities, (Rac)-Byakangelicin has also been explored for its potential use in combination therapy. Combining this compound with conventional chemotherapeutic agents has been shown to enhance treatment efficacy while reducing side effects. For example, studies have demonstrated that co-administration of (Rac)-Byakangelicin with doxorubicin can synergistically inhibit tumor growth in animal models.
The safety profile of (Rac)-Byakangelicin is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have indicated that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully establish its safety and efficacy in humans.
In conclusion, (Rac)-Byakangelicin (CAS No. 19573-01-4) represents a promising natural product with a wide range of biological activities. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable candidate for further research and potential therapeutic applications. Ongoing studies are expected to provide more insights into the mechanisms underlying these effects and pave the way for the development of novel treatments based on this compound.
19573-01-4 ((Rac)-Byakangelicin) 関連製品
- 35740-18-2(Oxyimperatorin)
- 139079-42-8((-)-Heraclenol)
- 31575-93-6(Heraclenol)
- 26091-79-2(Byakangelicol)
- 2643-85-8(Oxypeucedanin hydrate)
- 35214-82-5(7H-Furo[3,2-g][1]benzopyran-7-one,9-[(2- hydroxy-3-methyl-3-butenyl)oxy]-4- methoxy-,(-)-)
- 133164-11-1((-)-Oxypeucedanin hydrate)
- 2880-49-1(Heraclenin)
- 482-25-7(Byakangelicin)
- 144334-57-6((2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoic acid)

